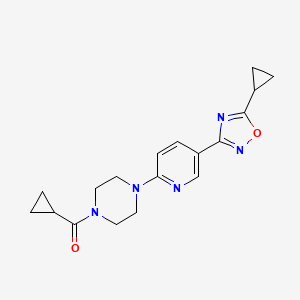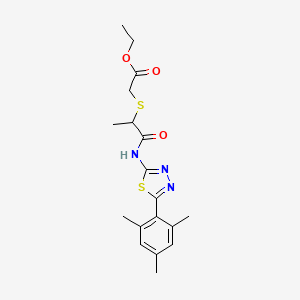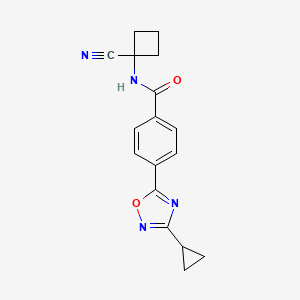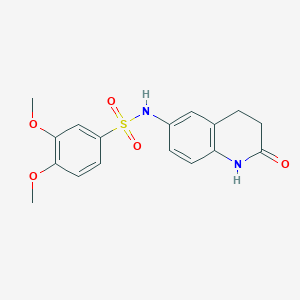
(Z)-3-(4-ethylphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-3-(4-ethylphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. This structure is found in many important biological compounds, including vitamin B1 (thiamine) .
Scientific Research Applications
Optoelectronic Applications
(Anandan et al., 2018) explored the use of thiophene dyes, similar to the acrylonitrile derivative , for optoelectronic devices. These compounds demonstrated promising optical limiting behavior and potential for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications.
Antimicrobial Properties
(Cuervo-Rodríguez et al., 2019) studied methacrylic polymers with structures similar to the acrylonitrile derivative, highlighting their antimicrobial properties. These polymers showed effectiveness against various bacterial strains and could be utilized as antimicrobial coatings.
Chemical Synthesis and Modification
(Frolov et al., 2005) discussed the reduction of similar acrylonitrile compounds to produce derivatives, which can have varied applications in chemical synthesis and modification.
Pharmaceutical Applications
(Tatsuta et al., 1994) prepared Z-isomers of acrylonitrile derivatives for use as acyl moieties in cephem antibiotics, illustrating potential pharmaceutical applications.
Fungicidal Activity
(Shen De-long, 2010) synthesized thiazolylacrylonitriles with fungicidal properties, indicating potential agricultural applications.
Photonic and Optical Applications
(Ouyang et al., 2016) demonstrated the aggregation-enhanced emission effects and piezochromic behaviors of acrylonitrile derivatives, suggesting uses in photonic devices and materials science.
Antispasmodic Activity
(Naruto et al., 1982) synthesized acrylonitrile derivatives showing potential antispasmodic activities, which could be significant in medical and therapeutic fields.
Mechanism of Action
Future Directions
The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications, particularly in the field of medicinal chemistry given the biological relevance of thiazole derivatives .
properties
IUPAC Name |
(Z)-3-(4-ethylphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-3-15-4-6-16(7-5-15)12-18(13-22)21-23-20(14-25-21)17-8-10-19(24-2)11-9-17/h4-12,14H,3H2,1-2H3/b18-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSGWWIVIMUXRV-PDGQHHTCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2359772.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2359774.png)

![Ethyl 4-phenyl-2-[[2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2359778.png)

![2,9-Dioxadispiro[2.1.35.33]undecane](/img/structure/B2359781.png)

![3-[11-(4-chlorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/no-structure.png)
![3-(Furan-2-yl)-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2359785.png)
![2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2359786.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pteridin-4-amine](/img/structure/B2359787.png)
![ethyl 3-carbamoyl-2-(2-((4-chlorophenyl)thio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2359788.png)

